molecular formula C22H18O6 B3328515 4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid CAS No. 47593-50-0

4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid

Cat. No.: B3328515
CAS No.: 47593-50-0
M. Wt: 378.4 g/mol
InChI Key: AYEXKJKXZHOWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid” is a chemical compound with the molecular formula C22H18O6 . It has been used in the synthesis of coordination polymers .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,4-phenylene group bridged by methylene groups and ether linkages, with benzoic acid groups at the 4,4’ positions . The exact 3D conformer is not provided in the available resources.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 378.4 g/mol. It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 8 rotatable bonds. Its exact mass and monoisotopic mass are 378.11033829 g/mol. It has a topological polar surface area of 93.1 Ų and a complexity of 451 .

Scientific Research Applications

Metal-Organic Frameworks and Coordination Polymers

  • Synthesis of Coordination Polymers : This compound has been utilized in the synthesis of various metal-organic complexes and coordination polymers, exhibiting diverse structures and properties. These structures include molecular chairs, one-dimensional coordination polymers, and two-dimensional layer structures, highlighting its versatility as a building block in coordination chemistry (Dai et al., 2009); (Dai et al., 2010).

Photocatalytic Applications

  • Degradation of Organic Pollutants : Coordination polymers synthesized using this compound have demonstrated promising photocatalytic properties, particularly in the degradation of organic dye pollutants like methyl violet (Lu et al., 2021); (Lu et al., 2021).

Sensing and Detection Applications

  • Luminescence Sensing : Coordination polymers formed with this compound have been studied for their luminescence sensing properties, particularly in detecting metal ions like Fe3+ and their potential medical applications (Liu & Liang, 2021).

Structural Studies

  • Crystal Structure Analysis : This compound's derivatives have been used to study molecular and crystal structures, offering insights into the conformational flexibility and arrangement of polymer chains (Iqbal et al., 2019).

Applications in Medicine

  • Medical Treatment Research : Studies have explored the treatment activity of compounds derived from this acid on conditions like child allergic purpura and bronchopneumonia, investigating mechanisms like cytokine release and signaling pathway activation (Song et al., 2021).

Miscellaneous Applications

  • Diverse Coordination Polymers : The flexibility of this compound as a ligand has enabled the synthesis of a wide array of coordination polymers with different metal ions, displaying varied structures and properties (Hu et al., 2013); (Wang et al., 2015).

Properties

IUPAC Name

4-[[4-[(4-carboxyphenoxy)methyl]phenyl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c23-21(24)17-5-9-19(10-6-17)27-13-15-1-2-16(4-3-15)14-28-20-11-7-18(8-12-20)22(25)26/h1-12H,13-14H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEXKJKXZHOWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Reactant of Route 2
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Reactant of Route 3
Reactant of Route 3
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Reactant of Route 4
Reactant of Route 4
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Reactant of Route 5
Reactant of Route 5
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Reactant of Route 6
Reactant of Route 6
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.